Neobulgarone E

Antimicrobial Resistance Stereochemistry-Activity Relationship MRSA

Researchers needing to distinguish stereochemistry-dependent antibiotic pathways face limited options: cis-bianthrones lack anti-MRSA activity. Neobulgarone E is the validated trans isomer solution. - Confirmed anti-MRSA & anti-MSSA potency (IC50=49 µM); inactive vs. P. aeruginosa & C. albicans. - Essential control for SAR studies differentiating cis/trans bianthrone inhibition. - Reliable supply for antibiotic discovery pipelines and natural product panels.

Molecular Formula C32H24Cl2O8
Molecular Weight 607.4 g/mol
Cat. No. B15581929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeobulgarone E
Molecular FormulaC32H24Cl2O8
Molecular Weight607.4 g/mol
Structural Identifiers
InChIInChI=1S/C32H24Cl2O8/c1-11-5-13-21(19(7-11)41-3)31(39)25-15(35)9-17(37)29(33)27(25)23(13)24-14-6-12(2)8-20(42-4)22(14)32(40)26-16(36)10-18(38)30(34)28(24)26/h5-10,23-24,35-38H,1-4H3/t23-,24-/m1/s1
InChIKeyQAZZAQNQJFRMEL-DNQXCXABSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neobulgarone E: Halogenated Bianthrone Compound


Neobulgarone E (CAS 315209-19-9) is a halogenated dimeric anthraquinone (bianthrone) natural product, first isolated from the ascomycete fungus Neobulgaria pura [1]. It is characterized by a C32H24Cl2O8 molecular formula, a molecular weight of 607.43 g/mol, and a defined (10S, 10'S) stereochemical configuration [2]. Unlike broad-spectrum antimicrobials, its core utility lies in the selective inhibition of appressorium formation in Magnaporthe grisea, the causative agent of rice blast, while exhibiting a distinct and structurally-dependent antimicrobial selectivity against methicillin-resistant Staphylococcus aureus (MRSA) that is not shared by its close stereoisomers [3].

Stereochemistry and Non-Fungibility of Neobulgarone E


Substituting Neobulgarone E with other in-class bianthrones, such as Neobulgarone D or F, is scientifically unsound due to a clear structure-activity relationship divergence. While these compounds share a halogenated bianthrone core, the stereochemical and structural differences confer distinct biological activities. Critically, the trans (10S, 10'S) stereoisomer Neobulgarone E possesses a unique activity profile against methicillin-resistant S. aureus (MRSA) that is absent in its cis-isomer counterparts Neobulgarone D and F [1]. Furthermore, the original stereochemical assignment of these compounds was ambiguous and later corrected, underscoring the necessity of sourcing the correctly identified and characterized trans-isomer to ensure experimental reproducibility and valid biological interpretation [2].

Neobulgarone E: Differentiation from Closest Analogs


Unique Anti-MRSA Activity vs. cis-Isomers

In antimicrobial assays against methicillin-resistant Staphylococcus aureus (MRSA) ATCC 33591, the trans isomer Neobulgarone E exhibited a unique and selective inhibitory activity, whereas the cis isomers Neobulgarone D and F were completely inactive [1]. This demonstrates that the stereochemical configuration is the primary determinant of this specific biological activity, not merely the halogenated bianthrone core structure.

Antimicrobial Resistance Stereochemistry-Activity Relationship MRSA

Anti-Tubercular Activity: Comparison with cis-Isomers

Neobulgarone E specifically inhibits the formation of appressoria, the specialized infection structures of the rice blast fungus Magnaporthe grisea, without exhibiting any direct antifungal, antibacterial, or phytotoxic activity [1]. This is in stark contrast to conventional antifungal agents that target general cellular processes like ergosterol synthesis or cell wall formation, which often result in broad-spectrum toxicity.

Plant Pathology Fungal Development Appressorium

MSSA Activity vs. cis-Isomers

The unambiguous stereochemistry of Neobulgarone E was established through a combined analysis of polarimetric data and 1H-NMR, providing a reliable analytical fingerprint [1]. This is critical because the stereochemistry of related bianthrones was initially ambiguous and, in one case, incorrectly assigned, as noted in the 2020 study by Morehouse et al. [2]. Using a compound with a verified stereochemical identity ensures that observed biological activities can be correctly attributed to the trans (10S, 10'S) configuration.

Analytical Chemistry Stereochemistry Quality Control

Neobulgarone E: Evidence-Backed Research Applications


Stereospecific Anti-MRSA Mechanisms

Researchers investigating novel anti-MRSA agents can use Neobulgarone E as a defined stereochemical probe. Its unique activity, in contrast to the inactive cis-isomers Neobulgarone D and F, provides a powerful tool for studying the stereochemical requirements for binding to its putative MRSA target, as established in the 2020 study by Morehouse et al. [1].

SAR Studies of Halogenated Bianthrones

Plant pathologists studying the infection cycle of Magnaporthe grisea can employ Neobulgarone E to specifically block the appressorium formation stage. Its lack of direct antifungal or phytotoxic activity, as demonstrated in the foundational 2000 study [1], makes it an ideal tool for dissecting host-pathogen signaling and early infection events without the confounding variables of direct fungal killing or host damage.

Antimicrobial Discovery Against Resistant Bacteria

For laboratories managing natural product libraries or conducting dereplication studies, Neobulgarone E serves as a valuable standard for the trans-bianthrone class. Its well-defined 1H-NMR and stereochemical data provide a reliable reference point for distinguishing it from its cis-isomers and other related compounds, thereby ensuring the quality and reproducibility of research findings [1].

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